

A Researcher's Guide to Commercial KCC2 Antibodies: A Comparative Overview

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Compound of Interest

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For researchers, scientists, and drug development professionals, selecting a specific and reliable antibody is paramount for generating reproducible and meaningful data. This guide provides a comparative overview of commercially available antibodies against the Potassium-Chloride Cotransporter 2 (KCC2), a crucial neuronal ion transporter implicated in various neurological disorders.

While a comprehensive, independent, head-to-head comparison of all available commercial KCC2 antibodies is not currently available in the published literature, this guide summarizes key information from manufacturers and highlights best practices for validation. The data presented here is intended to serve as a starting point for antibody selection, which must be followed by rigorous in-house validation for the specific application and model system.

Comparison of Commercial KCC2 Antibodies

The following table summarizes the specifications of several commonly cited KCC2 antibodies from various suppliers. This information is based on manufacturer's data sheets and may not be independently verified.

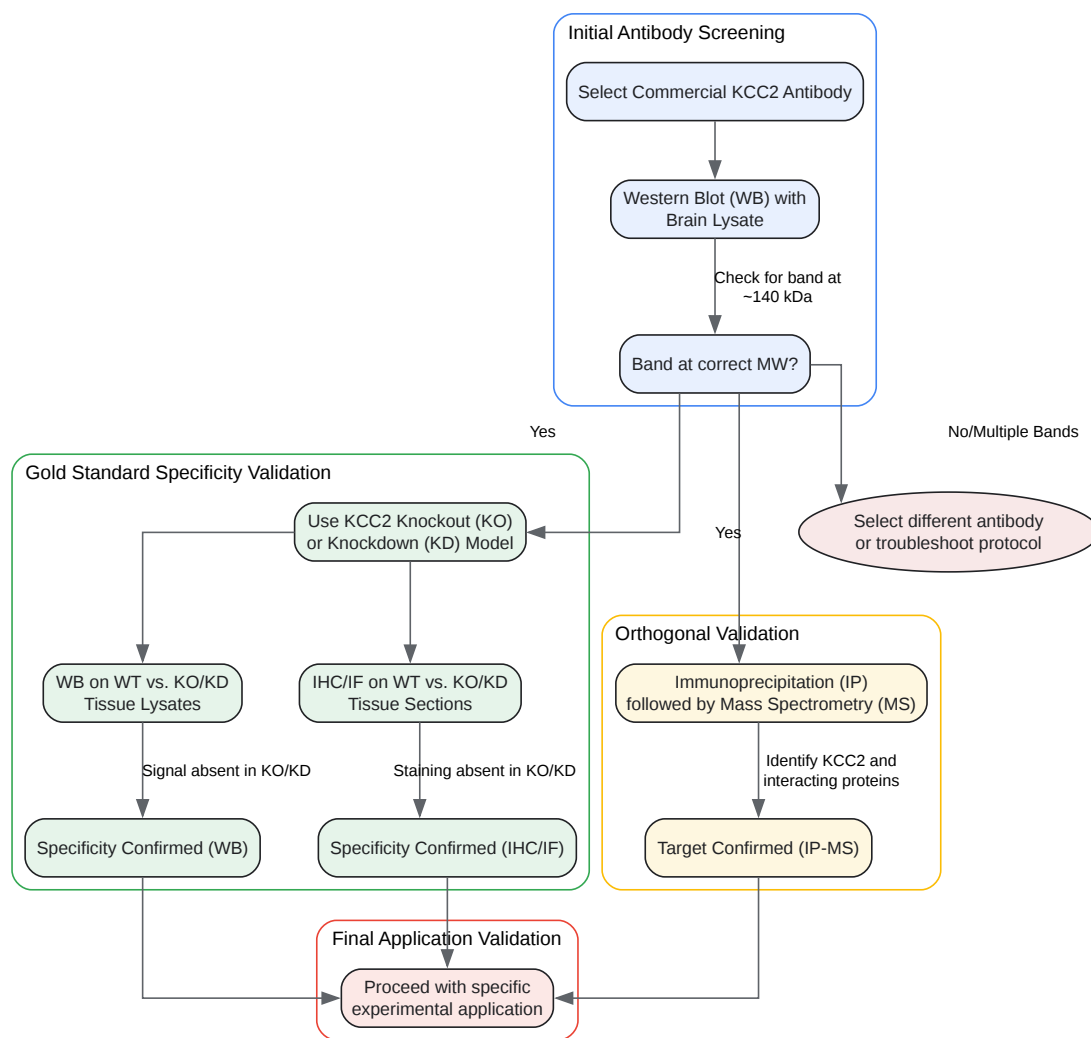
Supplier	Catalog Number	Antibody Name/Clone	Host	Clonality	Immunogen	Validated Applications	Species Reactivity
Millipore Sigma	07-432	Anti-K+/Cl-Cotransporter (KCC2) Antibody	Rabbit	Polyclonal	N-terminal His-tag fusion protein corresponding to residues 932-1043 of rat KCC2.[1]	WB, IC[1]	Rat, Canine, Dog
Cell Signaling	94725	KCC2 (D1R2R) Rabbit mAb	Rabbit	Monoclonal	Synthetic peptide corresponding to residues surrounding Ala970 of human KCC2 protein.[2]	WB, IP, IF[2]	Human, Mouse, Rat[2]
NeuroMab	75-050	Anti-KCC2 (N1/66)	Mouse	Monoclonal	Fusion protein amino acids 932-1043 (intracellular carboxyl terminus)	WB, IHC, ICC[3]	Human, Mouse, Rat, Chicken[3]

					of rat KCC2b. [3]		
Thermo Fisher	MA5-27610	KCC2 Monoclonal Antibody (N1/12)	Mouse	Monoclonal	Fusion protein amino acids 932-1043 corresponding to rat KCC2.	WB, IHC (PFA), ICC/IF, IP	Human, Mouse, Rat
Alomone Labs	AKC-001	Anti-KCC2 Antibody	Rabbit	Polyclonal	Not specified	WB, IHC, ICC	Not specified
Cell Signaling	55473	KCC2 Antibody	Rabbit	Polyclonal	Synthetic peptide corresponding to residues surrounding Gln954 of human KCC2 protein. [4]	WB, IP[4]	Human, Mouse, Rat[4]

Note: "Validated Applications" and "Species Reactivity" are as claimed by the manufacturer. Independent verification is crucial.

Mandatory Visualization: Antibody Specificity Validation Workflow

A critical aspect of using any antibody is to rigorously validate its specificity in the intended application. The following diagram outlines a gold-standard workflow for antibody validation, particularly for a target like KCC2.



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Caption: A flowchart for KCC2 antibody validation.

Experimental Protocols

Below are generalized protocols for Western Blotting and Immunohistochemistry for the detection of KCC2. These should be optimized for your specific experimental conditions and the antibody in use.

Western Blotting Protocol for KCC2

- Protein Extraction:
 - Homogenize brain tissue (e.g., cortex, hippocampus) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
 - Separate proteins on an 8% SDS-polyacrylamide gel.
 - Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with the primary KCC2 antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

- Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Visualize the signal using a chemiluminescence imaging system. KCC2 should appear as a band at approximately 140 kDa.

Immunohistochemistry (IHC) Protocol for KCC2 in Brain Sections

- Tissue Preparation:
 - Perfuse the animal with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.
 - Post-fix the brain in 4% PFA overnight at 4°C.
 - Cryoprotect the brain by incubating in 30% sucrose in PBS until it sinks.
 - Embed the brain in OCT compound and freeze. Cut 20-40 µm thick sections on a cryostat.
- Staining:
 - Mount sections on charged slides and let them air dry.
 - Wash sections with PBS to remove OCT.
 - Perform antigen retrieval if necessary (e.g., by heating in sodium citrate buffer).
 - Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.
 - Block with 5% normal goat serum (or serum from the host of the secondary antibody) in PBS with 0.1% Triton X-100 for 1 hour.
 - Incubate with the primary KCC2 antibody (diluted in blocking buffer) overnight at 4°C.
 - Wash sections three times with PBS.

- Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 2 hours at room temperature in the dark.
- Wash sections three times with PBS.
- Counterstain with DAPI to visualize nuclei.
- Imaging:
 - Mount coverslips with an anti-fade mounting medium.
 - Image the sections using a confocal or fluorescence microscope.

Conclusion and Recommendations

The selection of a KCC2 antibody requires careful consideration of the intended application and the species being studied. While manufacturers provide valuable initial information, the responsibility for validation lies with the end-user. The most rigorous validation involves testing the antibody in a KCC2 knockout or knockdown model to ensure specificity.^{[5][6]} In the absence of such models, researchers should at a minimum confirm the presence of a single band at the correct molecular weight in Western blots of relevant tissue lysates. For immunohistochemistry, appropriate controls, including staining of tissues known to not express KCC2 (negative control) and pre-adsorption of the antibody with the immunizing peptide, should be performed. By following a stringent validation workflow, researchers can have greater confidence in their results and contribute to more robust and reproducible science.

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